N-[(furan-2-yl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
CAS No.: 900263-25-4
Cat. No.: VC11979705
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900263-25-4 |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O4/c1-27-10-5-9-23-16(19(25)21-13-14-6-4-11-28-14)12-15-18(23)22-17-7-2-3-8-24(17)20(15)26/h2-4,6-8,11-12H,5,9-10,13H2,1H3,(H,21,25) |
| Standard InChI Key | OVQDCUOZYADFAW-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CO4 |
| Canonical SMILES | COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CO4 |
Introduction
Structural Overview
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Molecular Formula: C16H18N4O3
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Key Functional Groups:
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A furan ring (heterocyclic aromatic oxygen-containing ring).
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A triazatricyclic core with multiple fused rings.
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Methoxypropyl substituent.
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Amide functional group attached to a carboxamide moiety.
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The structure combines aromaticity and heteroatoms (oxygen and nitrogen), which contribute to potential biological activity and chemical reactivity.
Synthesis Pathways
The synthesis of such a compound typically involves multi-step organic reactions. While specific methods for this exact compound are not documented in the provided sources, similar compounds are synthesized through:
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Cyclization Reactions:
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Formation of the triazatricyclic core often involves cyclization of precursors containing nitrogen atoms.
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Catalysts like copper(I) iodide or palladium complexes are commonly used for such reactions.
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Functionalization:
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Introduction of the furan ring can occur through electrophilic substitution or coupling reactions.
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The methoxypropyl group is likely added via alkylation reactions using reagents like methoxypropyl halides.
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Amide Bond Formation:
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The carboxamide group is introduced through condensation reactions between an amine and a carboxylic acid derivative (e.g., acid chloride or anhydride).
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Biological Activity
Compounds with similar structures often exhibit notable biological activities due to their heterocyclic frameworks:
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Anticancer Potential: The triazatricyclic core may interact with enzymes like kinases or DNA-binding proteins.
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Anti-inflammatory Properties: The furan moiety has been linked to COX inhibition in related compounds.
Drug Development
Heterocyclic compounds are widely studied for their pharmacological properties. This molecule's combination of functional groups suggests it could act as:
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An enzyme inhibitor.
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A receptor modulator in therapeutic applications.
Material Science
The rigidity and aromaticity of the triazatricyclic system may make it useful in designing materials with specific electronic or optical properties.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detects functional groups like amides (C=O stretch) and ethers (C-O stretch).
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X-ray Crystallography: Provides detailed three-dimensional structural information.
Comparative Analysis with Related Compounds
| Property | N-[(furan-2-yl)methyl]-6-(3-methoxypropyl)... | Related Compound Examples |
|---|---|---|
| Molecular Weight | ~318 g/mol | Varies depending on substituents |
| Key Functional Groups | Furan, amide, methoxypropyl | Furan, thiadiazole, oxazole |
| Biological Activity | Potential anti-inflammatory/anticancer | COX/LOX inhibitors, kinase inhibitors |
| Synthetic Challenges | Multistep synthesis | Similar multi-step pathways |
Research Directions
Future studies on this compound could focus on:
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Docking Studies: To predict binding affinity with biological targets like enzymes or receptors.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.
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Derivatization: Modifying substituents to enhance activity or reduce toxicity.
This detailed analysis highlights the structural complexity and potential significance of N-[(furan-2-yl)methyl]-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide in both research and practical applications across chemistry and biology domains.
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